3-Benzyloxy-4-fluorobenzoic acid
Overview
Description
3-Benzyloxy-4-fluorobenzoic acid is a chemical compound that has garnered significant interest in the scientific community due to its applications in various fields of research and industry. It is known for its unique structural properties, which include a benzyloxy group and a fluorine atom attached to a benzoic acid core.
Mechanism of Action
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to influence the function of various enzymes and receptors, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-Benzyloxy-4-fluorobenzoic acid can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific conditions within the body .
Biochemical Analysis
Biochemical Properties
3-Benzyloxy-4-fluorobenzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. For example, the benzyloxy group can undergo nucleophilic substitution, which may affect the binding affinity of the compound to certain enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the benzyloxy group can undergo oxidation, leading to the formation of reactive intermediates that can affect cellular function . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects may be observed at high doses, including alterations in liver and kidney function . It is important to determine the threshold effects and safe dosage levels in animal studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of benzoic acid derivatives. The compound can interact with enzymes such as cytochrome P450, which are involved in the oxidation and reduction of organic compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The benzyloxy group can facilitate the compound’s transport across cell membranes, while the fluorine atom can enhance its binding affinity to certain transporters . These interactions can affect the localization and accumulation of the compound within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The benzyloxy group can direct the compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . The fluorine atom can also influence the compound’s localization by enhancing its binding affinity to certain proteins and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-4-fluorobenzoic acid typically involves the reaction of 3-fluoro-4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-4-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Benzyloxy-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-fluorobenzoic acid: Similar structure but with different positional isomerism.
3-Fluoro-4-hydroxybenzoic acid: Lacks the benzyloxy group.
4-Fluorobenzoic acid: Lacks the benzyloxy group and has a different substitution pattern.
Uniqueness
3-Benzyloxy-4-fluorobenzoic acid is unique due to the presence of both a benzyloxy group and a fluorine atom on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-fluoro-3-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPLZEMDUVGSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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